(4E)-2-(2-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methoxy-morpholino-quinoline moiety, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorophenyl derivative and the methoxy-morpholino-quinoline compound. These intermediates are then subjected to condensation reactions under controlled conditions to form the final oxazole ring structure.
Common reagents used in these reactions include chlorinating agents, methoxy-protecting groups, and various catalysts to facilitate the formation of the oxazole ring. The reaction conditions often involve specific temperatures, solvents, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the quinoline moiety or the oxazole ring, leading to different structural analogs.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties
Scientific Research Applications
2-(2-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE include:
2-Chlorophenylacetic acid: A simpler compound with a chlorophenyl group, used in various chemical reactions.
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and used as a protecting group in organic synthesis.
Properties
Molecular Formula |
C24H20ClN3O4 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-17-7-6-15-12-16(22(26-20(15)14-17)28-8-10-31-11-9-28)13-21-24(29)32-23(27-21)18-4-2-3-5-19(18)25/h2-7,12-14H,8-11H2,1H3/b21-13+ |
InChI Key |
DAVUIYPXCIBWQP-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Cl)N5CCOCC5 |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl)N5CCOCC5 |
Origin of Product |
United States |
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